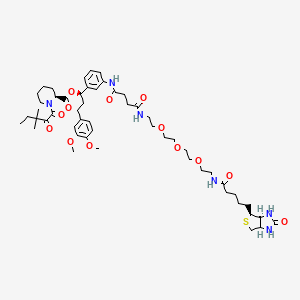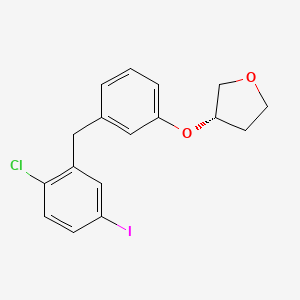
magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride is a compound that combines magnesium with an organic amine and chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride typically involves the reaction of magnesium with 2-methanidyl-N,N-dimethylpropan-1-amine in the presence of a chloride source. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. This includes the use of continuous reactors, high-purity reagents, and stringent quality control measures to produce the compound at a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a variety of substituted amine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride is used as a reagent in organic synthesis. It acts as a Lewis acid catalyst in various transformations, including the preparation of heterocyclic compounds and the protection of functional groups .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Magnesium ions play a crucial role in many enzymatic reactions, and the compound’s unique structure allows it to interact with biological molecules in specific ways .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .
Industry
Industrially, this compound is used in the production of various materials and chemicals. Its reactivity and catalytic properties make it valuable in manufacturing processes .
Mécanisme D'action
The mechanism by which magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride exerts its effects involves the interaction of magnesium ions with molecular targets. Magnesium ions can act as cofactors for enzymes, influencing their activity and stability. The organic amine component may also interact with biological molecules, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium chloride: A simple inorganic compound used in various applications, including deicing and as a source of magnesium ions.
N,N-dimethylpropan-1-amine: An organic amine with similar structural features but lacking the magnesium and chloride components.
Uniqueness
Magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride is unique due to its combination of magnesium, organic amine, and chloride. This unique structure imparts specific chemical properties and reactivity, making it valuable in diverse applications .
Propriétés
IUPAC Name |
magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.ClH.Mg/c1-6(2)5-7(3)4;;/h6H,1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMVLAXINSZWTJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([CH2-])CN(C)C.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15290700.png)




![N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide](/img/structure/B15290728.png)

![tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15290734.png)



